molecular formula C12H7ClF3NO3S B1345256 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride CAS No. 874838-96-7

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride

Cat. No.: B1345256
CAS No.: 874838-96-7
M. Wt: 337.7 g/mol
InChI Key: XEMAYRPWJCLKBQ-UHFFFAOYSA-N
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Description

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride is a chemical compound known for its unique structure and reactivity. It contains a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenesulfonyl chloride moiety. This compound is often used in various chemical reactions due to its reactive sulfonyl chloride group and the electron-withdrawing trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 5-(trifluoromethyl)pyridin-2-ol. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ether linkage between the pyridine and benzene rings .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and various coupled products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride is unique due to its combination of a trifluoromethyl group and a sulfonyl chloride group, which imparts distinct reactivity and stability. The trifluoromethyl group enhances the compound’s electrophilicity and stability, making it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO3S/c13-21(18,19)10-4-2-9(3-5-10)20-11-6-1-8(7-17-11)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMAYRPWJCLKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640014
Record name 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874838-96-7
Record name 4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874838-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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